molecular formula C18H13BrN4O4S2 B2692721 N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide CAS No. 868974-52-1

N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide

Cat. No.: B2692721
CAS No.: 868974-52-1
M. Wt: 493.35
InChI Key: QJPHJKSHNORWPG-UHFFFAOYSA-N
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Description

This complex compound is part of a class of chemicals often used in various scientific and industrial applications. It stands out due to its multifaceted structure which incorporates benzo[d][1,3]dioxol, thiadiazole, and bromobenzamide moieties. The synthesis and functional attributes of this compound have captured the interest of researchers in chemistry, biology, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide typically involves multi-step organic reactions. Starting with the preparation of 1,3,4-thiadiazole intermediates, reactions often use reagents such as thiosemicarbazide and carbon disulfide in the presence of bases to form the thiadiazole ring. The subsequent steps involve amide bond formation with 3-bromobenzamide and coupling with benzo[d][1,3]dioxol-5-ylamino through thioether linkage.

Industrial Production Methods

In industrial settings, this synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow chemistry methods might be employed to enhance efficiency and yield. Reaction monitoring through spectroscopic methods ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide can undergo oxidation reactions typically facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions, possibly using agents like lithium aluminum hydride, can alter functional groups within the molecule.

  • Substitution: : The bromine atom in the 3-bromobenzamide can be substituted with various nucleophiles under suitable conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Nucleophiles for Substitution: : Various amines or thiols in the presence of catalysts.

Major Products

Oxidation typically leads to the formation of sulfoxides or sulfones. Reduction may yield different amine derivatives or alcohols, while nucleophilic substitution can result in a wide array of substituted benzo[d][1,3]dioxol compounds.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in synthetic organic chemistry, enabling the creation of more complex molecules for various research purposes.

Biology

In biological research, compounds similar to this one are frequently used in studies related to enzyme inhibition and receptor binding due to their potential bioactivity.

Medicine

Pharmacologically, these compounds could be explored for their anti-inflammatory, antimicrobial, or anticancer properties, given their structural features and reactive sites.

Industry

In industrial applications, this compound could play roles in the development of new materials or as intermediates in the synthesis of dyes, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism by which N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide exerts its effects involves interaction with various molecular targets. Its structural motifs allow it to bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their signaling pathways. These interactions often occur at the active sites or binding pockets, leading to downstream biological effects.

Comparison with Similar Compounds

Comparison

N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide can be compared with other thiadiazole and bromobenzamide-containing compounds. It stands out due to the unique combination of these functional groups, enhancing its reactivity and potential bioactivity.

Similar Compounds

  • 5-(2-Benzothiazolyl)-1,3,4-thiadiazole derivatives

  • 3-Bromo-N-(benzo[d][1,3]dioxol-5-yl)benzamide

  • 2-(2-Benzoxazolylthio)-1,3,4-thiadiazole

Each of these compounds shares structural similarities but differs in the functional groups and specific chemical properties, which might affect their applications and mechanisms of action.

So there you have it—a detailed dive into the world of this fascinating compound. What else would you like to explore?

Properties

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O4S2/c19-11-3-1-2-10(6-11)16(25)21-17-22-23-18(29-17)28-8-15(24)20-12-4-5-13-14(7-12)27-9-26-13/h1-7H,8-9H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPHJKSHNORWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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